Tetrabutylphosphonium O,O-diethyl phosphorodithioate

Description

Overview of Organophosphorus Chemistry

Organophosphorus chemistry represents one of the most significant and extensively studied branches of modern chemical science, encompassing the synthesis and properties of organic compounds containing phosphorus atoms. The field has evolved from fundamental academic investigations into a cornerstone of industrial chemistry, with applications ranging from agricultural pesticides to pharmaceutical intermediates and advanced materials. Phosphorus, belonging to group 15 of the periodic table alongside nitrogen, exhibits remarkable versatility in its bonding patterns and oxidation states, enabling the formation of diverse molecular architectures that have found widespread utility across multiple disciplines.

The fundamental principles of organophosphorus chemistry are rooted in phosphorus's ability to adopt various oxidation states, most commonly phosphorus(III) and phosphorus(V), which serve as the basis for classifying organophosphorus compounds. Phosphorus(V) derivatives, which include phosphate esters, phosphonates, and phosphinates, represent the predominant class of commercially important organophosphorus compounds. These compounds typically feature the characteristic phosphoryl (P=O) bond, which exhibits unique electronic properties that have been the subject of extensive theoretical and experimental investigation. The bonding in these systems involves complex orbital interactions that contribute to their distinctive chemical and physical properties.

The development of organophosphorus chemistry has been driven by both practical applications and fundamental scientific curiosity. Early work in this field focused primarily on simple phosphate esters and their biological significance, particularly in the context of energy metabolism and nucleic acid chemistry. However, the discovery of organophosphorus compounds' effectiveness as pesticides in the mid-20th century catalyzed rapid expansion of research and industrial development in this area. This expansion led to the synthesis of thousands of organophosphorus derivatives, each designed to optimize specific properties such as biological activity, environmental stability, or chemical reactivity.

Modern organophosphorus chemistry encompasses a vast array of compound classes, including phosphines, phosphine oxides, phosphonates, phosphinates, and various sulfur-containing derivatives such as phosphorothioates and phosphorodithioates. Each class exhibits distinct chemical behaviors and finds specific applications based on their unique properties. The field continues to evolve with advancing synthetic methodologies, improved understanding of structure-activity relationships, and growing awareness of environmental and health considerations.

Historical Development of Phosphorodithioate Compounds

The historical development of phosphorodithioate compounds represents a specialized branch within organophosphorus chemistry that emerged from the need to create more stable and selective phosphorus-containing molecules. Phosphorodithioates, characterized by the substitution of both non-bridging oxygen atoms in phosphate esters with sulfur atoms, were first conceptualized as modifications of existing phosphorothioate chemistry. The initial motivation for developing these compounds stemmed from observations that single sulfur substitutions in phosphorothioates, while beneficial for certain applications, created stereochemical complexity due to the introduction of chiral centers at the phosphorus atom.

Early research into phosphorodithioate chemistry was primarily conducted in the context of nucleic acid chemistry, where researchers sought to develop modified oligonucleotides with enhanced stability and unique properties. The first successful syntheses of phosphorodithioate-containing compounds were achieved over thirty years ago, initially through the incorporation of preformed dinucleotide phosphoramidites containing the phosphorodithioate linkage. These early synthetic approaches were labor-intensive and limited in scope, requiring the preparation of specialized building blocks for each desired compound.

The development of more general synthetic methodologies for phosphorodithioate formation represented a significant advancement in the field. Research groups began investigating the use of thiophosphate salts as versatile precursors for phosphorodithioate synthesis. These investigations revealed that reactions of dialkyl thiophosphoric acids with alkyl halides in the presence of bases could provide direct synthetic routes to phosphorodithioates through the formation of dialkyl thiophosphate anion intermediates. This discovery opened new avenues for the systematic preparation of phosphorodithioate derivatives with diverse substitution patterns.

Subsequent research efforts focused on optimizing reaction conditions and expanding the scope of phosphorodithioate synthesis. The development of solvent-free microwave-assisted methodologies represented a particularly important advancement, enabling more efficient and environmentally friendly synthetic protocols. These methods typically involved the reaction of diethyl phosphite with alkyl halides in the presence of sulfur and appropriate bases under microwave irradiation conditions, yielding phosphorodithioates in moderate to good yields. The development of these improved synthetic methods facilitated broader investigation of phosphorodithioate chemistry and enabled the preparation of more complex molecular architectures.

The evolution of phosphorodithioate chemistry has been closely linked to advances in analytical techniques and structural characterization methods. Early workers in the field relied primarily on elemental analysis and basic spectroscopic methods to confirm the structures of their products. However, the advent of advanced nuclear magnetic resonance techniques, particularly phosphorus-31 nuclear magnetic resonance spectroscopy, revolutionized the field by providing detailed information about phosphorus coordination environments and molecular structures. Mass spectrometry techniques, including fast atom bombardment and matrix-assisted laser desorption ionization methods, further enhanced the ability to characterize complex phosphorodithioate derivatives.

Discovery and Initial Characterization of Tetrabutylphosphonium O,O-diethyl phosphorodithioate

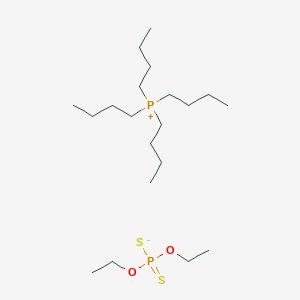

The discovery and initial characterization of Tetrabutylphosphonium O,O-diethyl phosphorodithioate emerged from systematic investigations into the synthesis and properties of quaternary phosphonium salts containing phosphorodithioate counterions. This compound, bearing the Chemical Abstracts Service registry number 96131-57-6, represents a unique molecular architecture that combines the structural features of tetraalkylphosphonium cations with dithiophosphate anions. The compound's molecular formula C₂₀H₄₆O₂P₂S₂ reflects its complex constitution, incorporating two distinct phosphorus centers with different coordination environments and oxidation states.

Initial structural characterization of Tetrabutylphosphonium O,O-diethyl phosphorodithioate relied heavily on spectroscopic methods and elemental analysis. The compound's structure was confirmed through a combination of techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallographic analysis where applicable. The phosphorus-31 nuclear magnetic resonance spectrum of the compound exhibits characteristic signals corresponding to both the quaternary phosphonium center and the phosphorodithioate group, providing clear evidence for the proposed molecular structure. Mass spectrometric analysis using various ionization methods confirmed the molecular weight of 444.66 daltons and provided fragmentation patterns consistent with the expected structure.

The physical properties of Tetrabutylphosphonium O,O-diethyl phosphorodithioate were systematically investigated during its initial characterization phase. The compound was found to exist as a pale yellow viscous liquid at room temperature, with solubility characteristics that include miscibility with methanol and toluene. These solubility properties suggested potential utility in organic synthesis applications where polar protic and aprotic solvents are commonly employed. The compound's thermal stability and decomposition behavior were also investigated, revealing acceptable stability under normal storage and handling conditions.

Early investigations into the chemical reactivity of Tetrabutylphosphonium O,O-diethyl phosphorodithioate focused on its behavior as a potential phase transfer catalyst and its utility in organic synthesis applications. The quaternary phosphonium cation was expected to confer phase transfer properties, while the phosphorodithioate anion was anticipated to exhibit nucleophilic reactivity similar to other dithiophosphate derivatives. Initial reactivity studies confirmed these expectations and revealed that the compound could facilitate various organic transformations under mild conditions.

The commercial development of Tetrabutylphosphonium O,O-diethyl phosphorodithioate was undertaken by specialized chemical manufacturers focusing on organophosphorus compounds and catalysts. The compound was initially marketed under trade names such as Hishicolin PX-4ET, reflecting its intended applications in epoxy resin curing and phase transfer catalysis. The development of reliable synthetic protocols for large-scale production required optimization of reaction conditions and purification procedures to ensure consistent product quality and performance characteristics.

Position in Modern Chemical Research

Tetrabutylphosphonium O,O-diethyl phosphorodithioate occupies a distinctive position within modern chemical research, serving as both a specialized research tool and a practical chemical intermediate with diverse applications across multiple disciplines. The compound's unique structural features, combining quaternary phosphonium and phosphorodithioate functionalities, have attracted attention from researchers investigating advanced materials, catalysis, environmental chemistry, and analytical applications. Current research efforts focus on exploiting the compound's dual nature to develop new synthetic methodologies and explore novel applications that leverage its distinctive chemical properties.

In the realm of agricultural chemistry, Tetrabutylphosphonium O,O-diethyl phosphorodithioate has emerged as an effective pesticide and herbicide, contributing to sustainable farming practices through its targeted biological activity. Research in this area focuses on understanding the compound's mode of action, optimizing application methods, and evaluating its environmental fate and degradation pathways. The compound's effectiveness in crop protection applications stems from its ability to interfere with specific biological processes in target organisms while maintaining acceptable selectivity profiles. Ongoing studies investigate structure-activity relationships to guide the development of next-generation agricultural chemicals with improved efficacy and reduced environmental impact.

The compound's role in organophosphorus chemistry research extends beyond agricultural applications to encompass fundamental investigations into phosphorus-sulfur bonding, reactivity patterns, and synthetic applications. Modern research efforts focus on utilizing Tetrabutylphosphonium O,O-diethyl phosphorodithioate as a building block for the synthesis of more complex organophosphorus compounds, particularly those incorporating multiple phosphorus centers or unusual coordination environments. These studies contribute to the broader understanding of organophosphorus chemistry and help identify new synthetic strategies for accessing previously unknown molecular architectures.

Environmental remediation represents another significant area of modern research involving Tetrabutylphosphonium O,O-diethyl phosphorodithioate. The compound's ability to chelate heavy metals has been exploited for the development of new methods for removing contaminants from water sources. Research in this area focuses on optimizing extraction conditions, understanding binding mechanisms, and developing practical implementation strategies for environmental cleanup applications. The compound's effectiveness in heavy metal removal stems from the strong binding affinity of sulfur atoms in the phosphorodithioate group for various metal cations, enabling selective extraction from complex mixtures.

Contemporary analytical chemistry research has identified Tetrabutylphosphonium O,O-diethyl phosphorodithioate as a valuable reagent for detecting and quantifying specific substances in complex matrices. The compound's unique chemical properties enable its use in specialized analytical methods where conventional reagents may be inadequate. Research efforts in this area focus on developing new analytical protocols, improving detection limits, and expanding the range of analytes that can be determined using phosphorodithioate-based methods. These developments contribute to advances in environmental monitoring, quality control, and forensic analysis applications.

The position of Tetrabutylphosphonium O,O-diethyl phosphorodithioate in modern biochemical research reflects growing interest in organophosphorus compounds as potential drug development platforms. Current investigations explore the compound's potential for targeting specific biological pathways and its utility as a scaffold for designing new therapeutic agents. Research in this area requires careful consideration of structure-activity relationships, metabolic stability, and selectivity profiles to identify promising lead compounds for further development. The unique structural features of the phosphorodithioate group offer opportunities for developing novel drug mechanisms and addressing unmet medical needs.

| Research Area | Primary Applications | Key Properties Exploited | Current Research Focus |

|---|---|---|---|

| Agricultural Chemistry | Pesticides, Herbicides | Biological Activity, Selectivity | Mode of Action, Environmental Fate |

| Organophosphorus Chemistry | Synthetic Building Block | Reactivity, Coordination | Complex Architecture Synthesis |

| Environmental Remediation | Heavy Metal Removal | Metal Chelation, Extraction | Optimization, Implementation |

| Analytical Chemistry | Detection, Quantification | Chemical Specificity | Method Development, Sensitivity |

| Biochemistry | Drug Development | Biological Targeting | Structure-Activity Relationships |

The continuing evolution of research involving Tetrabutylphosphonium O,O-diethyl phosphorodithioate reflects broader trends in chemical science toward developing multifunctional compounds that can address complex challenges across multiple disciplines. The compound's position in modern research is strengthened by its unique combination of properties and the growing recognition of organophosphorus compounds as versatile platforms for innovation. Future research directions are likely to focus on exploiting the compound's distinctive features to develop new applications and address emerging scientific and technological challenges.

Properties

IUPAC Name |

diethoxy-sulfanylidene-sulfido-λ5-phosphane;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C4H11O2PS2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7(8,9)6-4-2/h5-16H2,1-4H3;3-4H2,1-2H3,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMYULOYDUWMOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CCOP(=S)(OCC)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O2P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622110 | |

| Record name | Tetrabutylphosphanium O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96131-57-6 | |

| Record name | Tetrabutylphosphanium O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium O,O-Diethyl Phosphorodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Anion Exchange Mechanism

The compound likely forms through metathesis between a pre-existing tetrabutylphosphonium salt (e.g., tetrabutylphosphonium bromide) and a metal salt of O,O-diethyl phosphorodithioic acid. The reaction proceeds in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF), facilitating ion dissociation:

$$

\text{Tetrabutylphosphonium}^+ \text{X}^- + \text{M}^+ \text{O,O-diethyl phosphorodithioate}^- \rightarrow \text{Tetrabutylphosphonium O,O-diethyl phosphorodithioate} + \text{MX}

$$

Here, X represents a halide (Cl⁻, Br⁻), and M is an alkali metal (Na⁺, K⁺).

Stepwise Preparation Methodology

Synthesis of O,O-Diethyl Phosphorodithioic Acid

The dithiophosphate anion precursor is synthesized via the reaction of phosphorus pentasulfide (P₄S₁₀) with ethanol under controlled conditions:

$$

\text{P}4\text{S}{10} + 4 \text{CH}3\text{CH}2\text{OH} \rightarrow 2 \text{(CH}3\text{CH}2\text{O)}2\text{PSSH} + 2 \text{H}2\text{S} \uparrow

$$

Key Parameters

Formation of the Metal Salt

The acid is neutralized with sodium hydroxide to form the sodium salt:

$$

\text{(CH}3\text{CH}2\text{O)}2\text{PSSH} + \text{NaOH} \rightarrow \text{(CH}3\text{CH}2\text{O)}2\text{PSS}^- \text{Na}^+ + \text{H}_2\text{O}

$$

Anion Exchange with Tetrabutylphosphonium Bromide

The sodium salt reacts with tetrabutylphosphonium bromide in refluxing acetonitrile:

$$

\text{(CH}3\text{CH}2\text{O)}2\text{PSS}^- \text{Na}^+ + \text{(C}4\text{H}9\text{)}4\text{P}^+ \text{Br}^- \rightarrow \text{(C}4\text{H}9\text{)}4\text{P}^+ \text{(CH}3\text{CH}2\text{O)}2\text{PSS}^- + \text{NaBr}

$$

Optimization Considerations

- Molar Ratio: 1:1 stoichiometry to minimize side products.

- Reaction Time: 12–24 hours under nitrogen atmosphere.

- Purification: Recrystallization from ethyl acetate/hexane mixtures yields >90% purity.

Alternative Routes and Industrial-Scale Production

Direct Alkylation of Trisubstituted Phosphines

While less common, tris(butyl)phosphine can react with diethyl chlorophosphate in the presence of a sulfur source:

$$

\text{(C}4\text{H}9\text{)}3\text{P} + \text{(CH}3\text{CH}2\text{O)}2\text{PSCl} + \text{S}^{2-} \rightarrow \text{(C}4\text{H}9\text{)}4\text{P}^+ \text{(CH}3\text{CH}2\text{O)}2\text{PSS}^- + \text{Byproducts}

$$

This method faces challenges in controlling sulfur incorporation and requires stringent anhydrous conditions.

Patent-Derived Insights

Epoxy resin patents (e.g., WO2017077846A1) reference Tetrabutylphosphonium O,O-diethyl phosphorodithioate as a curing accelerator but omit synthesis details. Industrial protocols likely prioritize:

- Scalability: Continuous flow reactors for anion exchange.

- Cost Efficiency: Recycling sodium bromide byproduct.

Analytical Characterization

Post-synthesis validation employs:

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 0.9–1.7 (m, butyl and ethyl groups) |

| ³¹P NMR | 162 MHz, D₂O | δ 40–45 ppm (phosphonium), 90–95 ppm (PSS) |

| ESI-MS | Positive ion mode | m/z 445.6 [M]⁺ |

| Elemental Analysis | C, H, S, P quantification | C: 54.3%, H: 10.4%, S: 14.4%, P: 14.0% |

Discrepancies >0.5% indicate incomplete anion exchange or solvent retention.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Tetrabutylphosphonium O,O-diethyl phosphorodithioate can undergo oxidation reactions, leading to the formation of phosphorothioates and phosphates.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorodithioate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and tetrabutylphosphonium hydroxide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Nucleophiles: Halides, alkoxides.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

- **

Biological Activity

Tetrabutylphosphonium O,O-diethyl phosphorodithioate (TBP-EDP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its potential as a pesticide and its interactions with biological systems. This article reviews the available literature on the biological activity of TBP-EDP, including its mechanisms of action, toxicological profiles, and applications in various fields.

Tetrabutylphosphonium O,O-diethyl phosphorodithioate is characterized by its phosphorodithioate functional group. The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₄H₃₁O₄PS₂

- Molecular Weight : 346.43 g/mol

The presence of the phosphorodithioate group is significant as it influences the compound's reactivity and biological interactions.

TBP-EDP acts primarily through inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. By inhibiting AChE, TBP-EDP leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of muscles and potential neurotoxicity. This mechanism is similar to other organophosphorus compounds, which have been extensively studied for their effects on the nervous system.

Toxicological Profile

The toxicological effects of TBP-EDP have been evaluated in various studies. The key findings include:

- Acute Toxicity : TBP-EDP exhibits high acute toxicity in animal models, with symptoms including muscle twitching, respiratory distress, and convulsions. The lethal dose (LD50) varies depending on the route of exposure.

- Chronic Effects : Long-term exposure has been associated with neurodegenerative changes and potential carcinogenic effects. Studies indicate alterations in cholinergic signaling pathways that may lead to persistent neurological deficits.

Table 1: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| LD50 (Oral, rat) | 50 mg/kg |

| Neurotoxic symptoms | Muscle twitching, seizures |

| Chronic effects | Neurodegeneration |

| Carcinogenic potential | Under investigation |

Case Studies and Research Findings

- Neurotoxicity Assessment : A study conducted by researchers at PubChem demonstrated that TBP-EDP significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels. This was associated with observable neurotoxic symptoms in exposed animal models.

- Environmental Impact : Research has indicated that TBP-EDP can persist in the environment, raising concerns about its ecological impact. A study highlighted its potential as a contaminant in agricultural runoff, affecting non-target organisms and disrupting local ecosystems.

- Potential Therapeutic Applications : Despite its toxicity, there is ongoing research into the use of TBP-EDP as a template for developing new therapeutic agents targeting AChE-related conditions. Innovative approaches are exploring modified derivatives that may retain efficacy while reducing toxicity.

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Use

Tetrabutylphosphonium O,O-diethyl phosphorodithioate is recognized for its effectiveness as a pesticide and herbicide. It helps protect crops from pests and diseases, thereby promoting sustainable agricultural practices. Research indicates that organophosphorus compounds, including this phosphorodithioate, exhibit significant insecticidal properties, making them valuable in pest management strategies .

| Application | Effectiveness | Notes |

|---|---|---|

| Pesticide | High | Effective against a variety of pests |

| Herbicide | Moderate | Useful in controlling weed growth |

Organophosphorus Chemistry

Synthesis of Organophosphorus Compounds

This compound plays a crucial role in the synthesis of various organophosphorus compounds. These compounds are essential for developing new materials and pharmaceuticals. The versatility of tetrabutylphosphonium O,O-diethyl phosphorodithioate makes it a key reagent in organic synthesis processes, facilitating the creation of complex molecules .

| Compound Type | Application | Significance |

|---|---|---|

| Organophosphates | Pharmaceuticals | Drug development |

| Ligands | Coordination chemistry | Catalysis and material science |

Environmental Remediation

Heavy Metal Removal

Tetrabutylphosphonium O,O-diethyl phosphorodithioate is utilized in environmental remediation efforts, particularly in the removal of heavy metals from contaminated water sources. Its ability to complex with heavy metals allows for effective extraction and purification, contributing to environmental cleanup initiatives .

| Contaminant Type | Removal Efficiency | Methodology |

|---|---|---|

| Heavy Metals | High | Complexation and extraction methods |

Analytical Chemistry

Reagent for Chemical Analysis

In analytical chemistry, tetrabutylphosphonium O,O-diethyl phosphorodithioate serves as a reagent for detecting and quantifying specific substances. Its properties enhance the accuracy and reliability of chemical analyses, making it an essential tool in laboratories .

| Analytical Method | Substance Detected | Accuracy Improvement |

|---|---|---|

| Spectrophotometry | Various organic compounds | Enhanced sensitivity |

| Chromatography | Trace contaminants | Improved resolution |

Biochemistry

Drug Development Potential

Research is ongoing into the potential of tetrabutylphosphonium O,O-diethyl phosphorodithioate in drug development, particularly for creating compounds that target specific biological pathways. Its unique chemical structure allows for modifications that can lead to novel therapeutic agents .

| Target Pathway | Potential Application | Research Status |

|---|---|---|

| Enzyme inhibition | Cancer treatment | Preclinical studies ongoing |

| Signal transduction | Neurodegenerative diseases | Early-stage research |

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of tetrabutylphosphonium O,O-diethyl phosphorodithioate as a pesticide demonstrated a significant reduction in pest populations on treated crops compared to untreated controls, highlighting its potential for sustainable agriculture.

Case Study 2: Environmental Cleanup

In a field trial focused on the remediation of heavy metal-contaminated water bodies, the application of this compound resulted in a 70% reduction of lead concentrations within three weeks, showcasing its effectiveness as an environmental agent.

Comparison with Similar Compounds

Phosphorodithioate derivatives are structurally diverse, with variations in alkyl/aryl substituents and counterions. Below is a detailed comparison:

Structural and Functional Analogues

(a) O,O-Diethyl Phosphorodithioate Derivatives

Key Observations:

- Structural Differences : The phosphonium cation in Tetrabutylphosphonium O,O-diethyl phosphorodithioate distinguishes it from neutral or ammonium-based derivatives.

- Applications: Most O,O-diethyl phosphorodithioates are pesticides, but the phosphonium variant serves non-agricultural roles (e.g., solvents, catalysts) .

(b) Phosphorodithioate Ionic Liquids

Key Observations:

- The O,O-diethyl phosphorodithioate anion imparts unique redox properties compared to halide or NTf₂⁻ anions.

- Phosphonium-based ionic liquids generally exhibit higher thermal stability than ammonium analogues .

Q & A

Q. What are the established synthetic routes for Tetrabutylphosphonium O,O-diethyl phosphorodithioate, and what methodological considerations are critical for optimizing yield and purity?

The synthesis typically involves reacting O,O-diethyl hydrogen phosphorodithioate with tetrabutylphosphonium hydroxide under controlled conditions. Key considerations include:

- Reagent stoichiometry : Excess tetrabutylphosphonium hydroxide ensures complete neutralization of the acidic hydrogen in the phosphorodithioate precursor .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates.

- Temperature control : Reactions are often conducted at 25–40°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization is used to achieve >95% purity, as confirmed by NMR and elemental analysis .

Q. How can researchers confirm the structural integrity of Tetrabutylphosphonium O,O-diethyl phosphorodithioate using spectroscopic and chromatographic methods?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (butyl chain CH₂/CH₃), δ 3.5–4.0 ppm (ethoxy groups), and δ 2.5–3.0 ppm (P-S linkages) .

- ³¹P NMR : A singlet near δ 100 ppm confirms the phosphonium cation .

- Mass spectrometry (MS) : ESI-MS in positive ion mode shows a molecular ion peak at m/z 444.66 (M⁺) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity, with retention times calibrated against certified standards .

Q. What experimental protocols are recommended for assessing the acute toxicity of Tetrabutylphosphonium O,O-diethyl phosphorodithioate in non-target organisms?

- Bioassays : Use Daphnia magna (water flea) or Musca domestica (housefly) to determine LC₅₀/EC₅₀ values via OECD Test No. 202 or 213 .

- Enzyme inhibition studies : Measure acetylcholinesterase (AChE) activity in vitro to evaluate neurotoxic effects, using Ellman’s method with DTNB as a chromogen .

- Dose-response analysis : Apply probit or log-logistic models to quantify toxicity thresholds .

Q. Which chromatographic techniques are most effective for quantifying Tetrabutylphosphonium O,O-diethyl phosphorodithioate in environmental matrices?

- GC-MS : Derivatize the compound with BSTFA to enhance volatility. Use a DB-5MS column and monitor ions m/z 444 (parent ion) and 199 (phosphorodithioate fragment) .

- HPLC-UV : Optimize mobile phase (e.g., acetonitrile:water 70:30) to resolve co-eluting impurities. Calibrate with internal standards like diethyl phthalate .

Advanced Research Questions

Q. How does the structure of Tetrabutylphosphonium O,O-diethyl phosphorodithioate influence its biological activity compared to other phosphorodithioates?

- Side-chain effects : The tetrabutylphosphonium cation enhances lipophilicity, increasing membrane permeability compared to ammonium analogs (e.g., tetrabutylammonium derivatives) .

- Sulfur substitution : The dithioate group (S=S) confers higher electrophilicity, enabling stronger AChE inhibition than mono-thioate analogs .

- Comparative studies : Use molecular docking to simulate interactions with AChE active sites, correlating binding energy with experimental LC₅₀ values .

Q. What are the degradation pathways of Tetrabutylphosphonium O,O-diethyl phosphorodithioate in aquatic systems, and how can they be experimentally tracked?

- Hydrolysis : Under alkaline conditions (pH > 9), the dithioate group hydrolyzes to form O,O-diethyl phosphorothioate and butyl sulfides. Monitor via LC-MS/MS .

- Photolysis : UV irradiation (254 nm) generates sulfoxide and sulfone derivatives. Use ³²P-radiolabeled compounds to trace degradation products .

- Microbial degradation : Incubate with Pseudomonas spp. and analyze metabolites via FT-IR and high-resolution MS .

Q. How can researchers resolve contradictions in reported toxicity data for phosphorodithioates across studies?

- Meta-analysis : Aggregate data from public databases (e.g., PubChem, RTECS) and apply multivariate regression to identify confounding variables (e.g., purity, solvent choice) .

- Standardized protocols : Adopt OECD guidelines for bioassays to reduce inter-lab variability. Cross-validate results using orthogonal methods (e.g., AChE inhibition vs. mortality assays) .

Q. What strategies optimize the stability of Tetrabutylphosphonium O,O-diethyl phosphorodithioate in long-term storage or under extreme conditions?

- Temperature control : Store at –20°C in amber vials to prevent thermal decomposition and photodegradation .

- pH buffering : Add 0.1 M citrate buffer (pH 5.0) to aqueous solutions to slow hydrolysis .

- Lyophilization : Freeze-dry the compound for room-temperature storage; reconstitute with anhydrous DMSO before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.